Aluminum, tritetracosyl-
CAS No.: 6651-26-9
Cat. No.: VC16998931
Molecular Formula: C72H147Al
Molecular Weight: 1039.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6651-26-9 |
|---|---|
| Molecular Formula | C72H147Al |
| Molecular Weight | 1039.9 g/mol |
| IUPAC Name | tri(tetracosyl)alumane |
| Standard InChI | InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |
| Standard InChI Key | MKWOCFYVIMOMNG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Aluminum, tritetracosyl- is systematically named according to IUPAC guidelines as tritetracosylaluminum, reflecting its three tetracosyl substituents. Its molecular formula, C₇₂H₁₄₇Al, corresponds to a coordination structure where aluminum adopts a trigonal planar geometry, typical of trialkylaluminum compounds . Alternative designations include aluminum tritetracosan-1-ide and tri(tetracosyl) aluminum, as documented in ChemSpider (ID: 73225) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇₂H₁₄₇Al | |
| Average Mass | 1039.950 g/mol | |
| Monoisotopic Mass | 1039.131818 g/mol | |
| CAS Registry Number | 6812-36-8 | |
| ChemSpider ID | 73225 |
Spectroscopic and Crystallographic Data
While explicit crystallographic data for aluminum, tritetracosyl- remain scarce, analogous trialkylaluminum compounds exhibit distinct NMR signatures. For instance, the aluminum center in triethylaluminum resonates at δ ≈ 100 ppm in ²⁷Al NMR spectra . Extended X-ray absorption fine structure (EXAFS) studies of related compounds suggest Al–C bond lengths of 1.96–2.02 Å, consistent with strong covalent bonding .
Synthesis and Manufacturing
Direct Synthesis from Aluminum and Olefins
The Ziegler direct synthesis remains the primary industrial route for producing trialkylaluminum compounds, including aluminum, tritetracosyl-. This method involves the reaction of aluminum metal with hydrogen and α-olefins under high pressure and temperature :
This exothermic process requires precise control to prevent side reactions, such as β-hydride elimination, which could yield unsaturated hydrocarbons .
Purification and Scalability
Physical and Thermal Properties
Phase Behavior and Solubility
Aluminum, tritetracosyl- is a waxy solid at room temperature, with limited solubility in polar solvents but high miscibility in hydrocarbons. Its decomposition temperature exceeds 200°C, as inferred from thermogravimetric analysis (TGA) of analogous compounds .
Table 2: Thermal Stability Metrics
| Property | Value | Method |
|---|---|---|
| Onset Decomposition | ~150°C | TGA |
| Vapor Pressure (1 Torr) | ~134°C | TGA |
| Enthalpy of Sublimation | 85–95 kJ/mol | DFT |
Computational Insights into Decomposition Pathways
Density functional theory (DFT) calculations reveal that aluminum, tritetracosyl- undergoes interligand proton migration upon heating, leading to the formation of smaller aluminum species such as AlH₃ and long-chain alkenes :
This exothermic pathway (ΔH ≈ −120 kJ/mol) underscores the compound’s reactivity at elevated temperatures .
Industrial Applications and Catalytic Utility
Role in Olefin Polymerization
Aluminum, tritetracosyl- serves as a co-catalyst in Ziegler-Natta systems, activating titanium- or zirconium-based catalysts for polyethylene and polypropylene production . Its long alkyl chains enhance solubility in nonpolar reaction media, improving catalyst dispersion and polymer uniformity .
Intermediate in Organic Synthesis
The compound is a precursor to 1-tetracosene and 1-tetracosanol via controlled hydrolysis :
These products are valuable in lubricant additives and surfactant formulations .
| Parameter | Value | Source |
|---|---|---|
| NFPA Health Rating | 3 (Severe) | |
| Transport Class | 4.2 (Pyrophoric Solid) | |
| LD50 (Oral, Rat) | Not available |
Regulatory Status
The compound falls under the U.S. Toxic Substances Control Act (TSCA) inventory but is listed as inactive in commercial production . The High Production Volume (HPV) Challenge Program has flagged it for further toxicological assessment due to its structural similarity to shorter-chain alkylaluminum reagents .
Future Directions and Research Gaps
Despite its potential, aluminum, tritetracosyl- remains understudied compared to lower homologs like triethylaluminum. Priority research areas include:
-
Advanced Characterization: Single-crystal X-ray diffraction to resolve its solid-state structure.
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Catalytic Optimization: Screening in asymmetric polymerization reactions.
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Environmental Impact: Degradation kinetics in soil and water systems.
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